3-[(E)-(4-methylphenyl)diazenyl]-1H-indole
Description
Significance of Indole (B1671886) Scaffolds in Modern Chemical Research
The indole ring system, a bicyclic aromatic heterocycle, is a fundamental motif in a vast array of natural products and synthetic compounds, holding a special status in medicinal and chemical sciences.
The indole scaffold is often referred to as a "privileged structure" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, thereby serving as a versatile template for drug discovery. Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its promiscuous binding capabilities. The indole nucleus is a core component of essential amino acids like tryptophan and is found in numerous alkaloids and pharmaceuticals. manchester.ac.ukscispace.com Its structural versatility allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological macromolecules. nih.govrsc.org
Indole derivatives exhibit an extensive range of biological and pharmacological activities. scispace.com Their applications in medicine are well-documented, with indole-based compounds functioning as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govnih.gov For instance, a novel reaction of indole with aryldiazonium salts has led to the discovery of 2-aryl-3-(arylazo)indoles with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, various indole derivatives have been synthesized and evaluated for their cytotoxicity against malignant cell lines, demonstrating their potential in the development of new anticancer therapies. nih.gov The broad spectrum of activity is a direct result of the indole scaffold's ability to mimic endogenous molecules and interact with a wide array of biological receptors and enzymes.
Fundamental Principles and Applications of Azobenzene (B91143) Chromophores
Azobenzene and its derivatives are a cornerstone of photopharmacology and materials science, primarily due to their remarkable ability to function as molecular photoswitches.
Azobenzene is the archetypal molecular photoswitch, a molecule that can be reversibly isomerized between two distinct geometric forms using light. acs.org This photoisomerization from the thermodynamically stable trans (or E) isomer to the metastable cis (or Z) isomer is typically induced by ultraviolet (UV) light. The reverse cis-to-trans isomerization can be triggered by visible light or occurs spontaneously through thermal relaxation. acs.org This reversible switching is accompanied by significant changes in molecular geometry, dipole moment, and absorption spectra. These alterations can be harnessed to remotely control the structure and function of various systems at the molecular level, including biological systems, making azobenzenes valuable as molecular actuators. rsc.org Their applications are diverse, ranging from drug delivery and the control of cell death to their use in molecular memory and logic devices. acs.org
The photoisomerization of azobenzene involves the transition between the planar, more stable E isomer and the non-planar, less stable Z isomer. Upon absorption of light, the molecule is promoted to an electronically excited state. The subsequent relaxation back to the ground state can proceed through different pathways, leading to either the original or the isomerized form. The exact mechanism of isomerization, whether it occurs via rotation around the N=N double bond or through an inversion mechanism at one of the nitrogen atoms, is still a subject of detailed study and can be influenced by the molecular environment and substitution patterns. rsc.org The efficiency of this process, known as the quantum yield, and the thermal stability of the Z isomer are critical parameters that can be tuned by chemical modification of the azobenzene core. acs.org
Rationale for Investigating 3-[(E)-(4-methylphenyl)diazenyl]-1H-indole
The investigation of this compound is predicated on the synergistic potential of its indole and azobenzene components. The core structure, 3-arylazoindole, combines the established biological relevance of the indole nucleus with the photoresponsive nature of the azobenzene moiety.
Recent research has highlighted the promise of 3-arylazoindoles as a class of compounds with significant biological activity. For example, studies have demonstrated that novel C-3 arylazo-coupled indoles exhibit promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 3 μM. nih.gov This suggests that the 3-arylazoindole scaffold is a viable pharmacophore for the development of new antibiotics.
Furthermore, 3-arylazoindoles are being explored as heteroaryl azo photoswitches. scispace.comacs.org The incorporation of the indole heterocycle into the azobenzene system can modulate its photophysical and photochemical properties. The substituent on the phenyl ring of the azo group plays a crucial role in tuning these properties. The presence of a methyl group at the para-position of the phenyl ring, as in this compound, is expected to influence the electronic characteristics of the azo chromophore. This, in turn, can affect the wavelengths required for photoisomerization and the thermal stability of the Z-isomer. A detailed spectroscopic and computational study on the influence of various substituents on 3-phenylazoindoles has been conducted to establish structure-property relationships, which can guide the design of such photoswitches for specific applications. scispace.comacs.org
Therefore, the rationale for investigating this compound is twofold:
Biological Potential: To explore its potential as a novel antibacterial agent, building upon the demonstrated activity of the 3-arylazoindole scaffold.
Photoswitchable Properties: To characterize its behavior as a molecular photoswitch, where the 4-methyl substituent can fine-tune its photophysical properties for applications in photopharmacology or materials science. The synthesis and evaluation of such compounds contribute to the growing library of molecular tools that can be controlled by light. researchgate.net
Synergistic Combination of Indole and Azobenzene Moieties for Enhanced Properties
The covalent linkage of indole and azobenzene, particularly at the C3-position of the indole ring, results in a new chromophore with distinct photophysical and chemical properties that are more than the sum of its parts. This synergy manifests in several key areas:
Modulated Photophysical Properties : The electronic communication between the electron-rich indole nucleus and the azobenzene unit leads to significant changes in the absorption and emission characteristics of the molecule. rug.nl The position and nature of substituents on the azobenzene phenyl ring can further tune these properties. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the absorption maxima and influence the quantum yields of photoisomerization. figshare.com Some 3-arylazoindoles have been shown to exhibit fluorescence, a property not typically prominent in simple azobenzenes, with emission wavelengths that can be sensitive to the solvent environment and pH. researchgate.net This pH-responsive fluorescence is a clear example of emergent properties arising from the hybrid nature of the molecule. researchgate.net
Enhanced Biological Activity : The indole moiety is a well-known pharmacophore. When combined with the azobenzene unit, the resulting hybrid molecules have shown promising biological activities. For example, several 3-(arylazo)indoles have been synthesized and evaluated for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating that this class of compounds can serve as a scaffold for the development of new therapeutic agents. nih.govresearchgate.net The ability to photoswitch the molecule's geometry could potentially be harnessed to control its biological activity with light, paving the way for photopharmacology applications.
Novel Material Applications : The photoswitchable nature of the azobenzene unit, combined with the structural and electronic contributions of the indole moiety, makes these hybrids attractive for the development of smart materials. rug.nl Their ability to change shape and electronic properties in response to light can be exploited in areas such as optical data storage, molecular machines, and light-responsive sensors. The interaction of the indole NH group through hydrogen bonding can also influence the self-assembly and bulk properties of these materials. nih.gov
A detailed spectroscopic and computational study on a series of 3-phenylazoindoles has provided a deeper understanding of the structure-property relationships in these systems. rug.nl The findings from such studies are crucial for the rational design of new indole-azobenzene hybrids with tailored properties.
| Compound Type | Key Synergistic Property | Potential Application |
| 3-Arylazoindoles | pH-responsive fluorescence | Chemical sensors |
| Substituted 3-Arylazoindoles | Enhanced antibacterial activity | Photopharmacology |
| General Indole-Azobenzene Hybrids | Photoswitchable electronic properties | Smart materials, Molecular machines |
Overview of Key Research Areas and Challenges for Indole-Azobenzene Conjugates
The field of indole-azobenzene hybrids is vibrant, with several key research areas actively being explored. However, significant challenges remain that need to be addressed to unlock their full potential.
Key Research Areas:
Photopharmacology : A major focus is the development of indole-azobenzene conjugates where the biological activity can be controlled by light. This involves designing molecules that exhibit a significant difference in biological efficacy between their trans and cis isomers.
Smart Materials : Researchers are exploring the incorporation of these photoswitches into polymers and other materials to create light-responsive surfaces, actuators, and drug delivery systems.
Molecular-Level Devices : The design and synthesis of complex molecular systems where the indole-azobenzene unit acts as a light-driven motor or switch is a frontier in nanotechnology. nih.gov
Chemical Sensing : The development of colorimetric and fluorescent sensors based on the sensitivity of the indole-azobenzene chromophore to its environment (e.g., pH, metal ions) is an active area of investigation. researchgate.net
Challenges:
Synthetic Accessibility : While methods for the synthesis of 3-arylazoindoles exist, developing more efficient, scalable, and versatile synthetic routes to access a wider range of derivatives remains a challenge. researchgate.net
Understanding Photophysics : A deeper mechanistic understanding of the photoisomerization process in these complex heterocyclic systems is needed to precisely control their switching behavior. rug.nl Computational studies are playing an increasingly important role in addressing this challenge. mdpi.comresearchgate.net
In Vivo Applications : For biological applications, challenges such as solubility, stability, and selective delivery to the target site need to be overcome. The light used for switching must also ideally be in the biological transparent window (red or near-infrared region), which often requires sophisticated molecular design.
Fatigue Resistance : For materials applications, the long-term stability and the number of switching cycles a molecule can undergo without degradation (fatigue resistance) are critical parameters that need to be optimized. nih.gov
The following table summarizes some of the photophysical data for related arylazoheterocycles, illustrating the influence of the heterocyclic moiety on the properties of the photoswitch.
| Compound | λmax (trans) [nm] | λmax (cis) [nm] | Thermal Half-life (τ1/2) |
| 3-Phenylazoindole | ~410 | ~320 | Short (seconds to minutes) |
| 3(5)-Arylazo-1H-pyrazole | 350-400 | ~300 | Varies with substitution |
| Azobenzene | ~320 | ~430 | Long (hours to days) |
Note: The data are approximate and can vary significantly with substitution and solvent.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13N3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1H-indol-3-yl-(4-methylphenyl)diazene |
InChI |
InChI=1S/C15H13N3/c1-11-6-8-12(9-7-11)17-18-15-10-16-14-5-3-2-4-13(14)15/h2-10,16H,1H3 |
InChI Key |
MMENFDXGEOAXRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 3 E 4 Methylphenyl Diazenyl 1h Indole
Vibrational Spectroscopy (FT-IR) for Probing Intermolecular Interactions and Tautomeric Forms
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for identifying functional groups and studying molecular vibrations within a compound. bas.bg For 3-[(E)-(4-methylphenyl)diazenyl]-1H-indole, the FT-IR spectrum is characterized by several key absorption bands that confirm its structure and offer insights into intermolecular forces.
The indole (B1671886) N-H stretching vibration is particularly informative. In a dilute solution with a non-polar solvent, this would appear as a sharp band around 3450-3500 cm⁻¹. However, in the solid state or in concentrated solutions, this band is often broadened and shifted to a lower frequency (e.g., 3200-3400 cm⁻¹) due to intermolecular hydrogen bonding between the N-H group of one molecule and the nitrogen atoms of the azo group (-N=N-) or the π-electron system of an adjacent molecule. dntb.gov.uaresearchgate.netresearchgate.net
Other significant vibrational modes include:
Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹ are characteristic of the C-H bonds on both the indole and p-methylphenyl rings. mdpi.com
Aliphatic C-H Stretching: Vibrations corresponding to the methyl (-CH₃) group are expected in the 2850-2960 cm⁻¹ region.
Azo Group (N=N) Stretching: The N=N stretching vibration for trans-azo compounds typically appears in the region of 1400-1450 cm⁻¹. This band can sometimes be weak in intensity due to the symmetry of the bond. bas.bg Related azo-indole compounds show bands in the 1426-1455 cm⁻¹ range. rsc.org
C=C Aromatic Ring Stretching: Multiple sharp bands between 1450 cm⁻¹ and 1625 cm⁻¹ correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic systems. mdpi.com
N-H Bending: The in-plane bending of the indole N-H bond usually occurs around 1500-1550 cm⁻¹.
C-N Stretching: Vibrations for the C-N bonds are typically found in the 1200-1350 cm⁻¹ range.
The presence of a distinct N-H stretching band and the absence of strong, broad O-H bands confirm that the compound exists predominantly in the azo form rather than a hydrazone tautomer under typical conditions.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200-3400 | N-H Stretch (Hydrogen-bonded) | Indole N-H |
| >3000 | Aromatic C-H Stretch | Indole and Phenyl Rings |
| 2850-2960 | Aliphatic C-H Stretch | Methyl (-CH₃) Group |
| 1450-1625 | C=C Stretch | Aromatic Rings |
| 1400-1450 | N=N Stretch | Azo Group |
| 1200-1350 | C-N Stretch | Indole and Azo Linkage |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise molecular structure of organic compounds in solution. ipb.pt A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals. mdpi.com
¹H NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the following signals are expected:
Indole N-H: A broad singlet appearing at a low field (δ 10.0-12.0 ppm), characteristic of an acidic proton on a nitrogen atom in a heteroaromatic system. nih.gov
Aromatic Protons: Signals for the protons on the indole and p-methylphenyl rings would appear in the aromatic region (δ 7.0-8.5 ppm). The protons on the p-methylphenyl group would likely appear as two distinct doublets due to their ortho and meta positions relative to the azo group, showing a characteristic AA'BB' splitting pattern. The four protons on the benzene (B151609) portion of the indole ring and the C2-proton would also resonate in this region. rsc.orgnih.gov
Methyl Protons: A sharp singlet integrating to three protons would be observed in the upfield region (δ 2.3-2.5 ppm), corresponding to the -CH₃ group. nih.gov
¹³C NMR: The ¹³C NMR spectrum reveals the number and type of carbon atoms. The expected chemical shifts are:
Aromatic Carbons: The carbons of the indole and phenyl rings typically resonate in the δ 110-145 ppm range. The carbon atom attached to the nitrogen (C7a) and the carbon involved in the azo linkage (C3) would have distinct chemical shifts influenced by the heteroatoms. nih.govnih.gov
Methyl Carbon: The carbon of the methyl group would appear at a high field, typically around δ 20-22 ppm. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Proton | Indole N-H | 10.0 - 12.0 | - |
| Proton | Aromatic H's | 7.0 - 8.5 | - |
| Proton | Methyl H's | 2.3 - 2.5 | - |
| Carbon | Aromatic C's | - | 110 - 145 |
| Carbon | Methyl C | - | 20 - 22 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible and fluorescence spectroscopy probe the electronic transitions within the molecule, providing information about its chromophores and photophysical behavior.
The electronic absorption spectrum of this compound is dominated by the transitions within its extensive π-conjugated system, which includes the indole ring, the azo bridge, and the p-methylphenyl ring. Two main absorption bands are characteristic of the azobenzene (B91143) chromophore:
π→π Transition:* A high-intensity absorption band, typically located in the UV region (e.g., 320-380 nm), is assigned to the π→π* transition. researchgate.netresearchgate.net This transition is fully allowed and corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital.
n→π Transition:* A lower-intensity absorption band, found at longer wavelengths in the visible region (e.g., 420-450 nm), is attributed to the n→π* transition. researchgate.net This electronically forbidden transition involves the excitation of an electron from a non-bonding (n) orbital, localized on the nitrogen atoms of the azo group, to a π* antibonding orbital.
The exact positions and intensities of these bands are influenced by the electronic nature of the substituents and the solvent environment. researchgate.net
Solvatochromism refers to the change in the color of a solution (i.e., a shift in the absorption or emission spectrum) upon a change in solvent polarity. Azo dyes often exhibit solvatochromism due to changes in the stabilization of the ground and excited states by solvent molecules. researchgate.net For the title compound, increasing solvent polarity could lead to a bathochromic (red) or hypsochromic (blue) shift of the π→π* and n→π* absorption bands, depending on the relative polarity of the ground and excited states. researchgate.net
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation in the solid state or in poor solvents. wikipedia.orgnih.gov This effect is contrary to the common aggregation-caused quenching (ACQ) seen in many planar dyes. AIE is often attributed to the Restriction of Intramolecular Motion (RIM) in the aggregated state, which blocks non-radiative decay pathways (like intramolecular rotations or vibrations) and promotes radiative decay (fluorescence). wikipedia.orgnih.gov Given that the this compound molecule has rotatable bonds between the aromatic rings and the azo linker, it is a candidate for exhibiting AIE characteristics. In a good solvent, the molecule might be non-fluorescent, but upon addition of a poor solvent (like water to a THF or DMF solution), the formation of nano-aggregates could restrict these rotations and "turn on" fluorescence. nih.govrsc.org
The excited-state dynamics of azo-indole compounds are complex, involving multiple pathways for de-excitation. The indole moiety itself has intricate photophysics, with two low-lying excited states (¹Lₐ and ¹Lₑ) whose energy levels are sensitive to the environment. nih.govresearchgate.net
Fluorescence quenching, the process that decreases fluorescence intensity, can occur through several mechanisms:
E-Z Isomerization: A primary non-radiative decay channel for many azobenzene derivatives is the photoisomerization from the stable trans (E) isomer to the cis (Z) isomer. This process is often highly efficient and can lead to very low fluorescence quantum yields. rsc.orgrsc.org
Photoinduced Electron Transfer (PET): The indole moiety is electron-rich and can act as an electron donor. If an appropriate electron acceptor is present, PET can occur from the excited indole to another part of the molecule or to a quencher in solution, providing a non-radiative decay pathway. nih.gov
Intersystem Crossing: The excited singlet state can convert to a triplet state, which typically deactivates non-radiatively or through phosphorescence (usually weak at room temperature).
Techniques like transient absorption spectroscopy can be used to track the lifetimes of the excited states, which are often in the picosecond to nanosecond timescale, revealing the rates of processes like isomerization and intersystem crossing. rsc.orgrsc.orgeurekalert.org
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental formula of a compound and for obtaining structural information through fragmentation analysis. nih.gov For this compound (C₁₅H₁₃N₃), the exact molecular weight is 247.1110 g/mol .
Using a soft ionization technique like Electrospray Ionization (ESI), the compound would be detected as a protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 248.1182. nih.gov High-Resolution Mass Spectrometry (HRMS) can confirm the elemental formula with high accuracy. rsc.org
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). nih.gov The resulting fragmentation pattern provides a fingerprint of the molecule's structure. Plausible fragmentation pathways for [M+H]⁺ of this compound include:
Cleavage of the N-N bond: Fragmentation on either side of the azo linker is common. This could lead to ions corresponding to the diazonium cation of toluene (B28343) (m/z 121) or the indole radical cation (m/z 116/117).
Loss of N₂: Cleavage of both C-N bonds of the azo group could lead to the loss of a neutral nitrogen molecule (28 Da), resulting in a fragment ion at m/z 220.
Fragmentation of the Indole Ring: The indole ring itself can undergo characteristic fragmentation, often leading to the loss of HCN (27 Da), resulting in a stable quinolinium-type ion. nih.gov A characteristic fragment for the indole core is often observed at m/z 130. nih.gov
Table 3: Predicted ESI-MS Fragmentation for this compound
| m/z (Predicted) | Ion/Fragment | Plausible Origin |
|---|---|---|
| 248.1 | [M+H]⁺ | Protonated Molecular Ion |
| 220.1 | [M+H - N₂]⁺ | Loss of neutral N₂ |
| 130.1 | [C₉H₈N]⁺ | Indole-containing fragment |
| 121.1 | [C₇H₉N₂]⁺ | Toluene diazonium fragment |
| 117.1 | [C₈H₇N]⁺ | Indole radical cation |
X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Assembly
Detailed X-ray crystallographic data for the specific compound this compound is not publicly available in the searched resources. Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional molecular structure in the solid state. It provides precise information on bond lengths, bond angles, and torsion angles, which define the conformation of the molecule. Furthermore, this technique elucidates the arrangement of molecules within the crystal lattice, revealing the nature of intermolecular interactions that govern the supramolecular assembly.
While direct crystallographic information for the target compound is absent, analysis of closely related structures can offer insights into the potential molecular geometry and packing motifs. For instance, studies on other indole derivatives and azo compounds provide a basis for predicting the likely structural characteristics of this compound.
Determination of Dihedral Angles and Planarity of the Azo and Indole Moieties
In related azo compounds, the planarity of the molecule can vary. For example, in the structure of 4-{2,2-dichloro-1-[(E)-2-(4-methylphenyl)diazenyl]ethenyl}-N,N-dimethylaniline, the dihedral angle between the two benzene rings is a significant 62.73 (9)°. nih.gov In contrast, for other compounds containing both phenyl and another aromatic ring, these angles can differ. In 3-[1-(4-Methylphenylsulfonyl)-1,4-dihydropyridin-4-yl]-1H-indole, the indole mean plane and the benzene ring form a dihedral angle of 65.0 (1)°. nih.govresearchgate.net In another case, 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole, the dihedral angle between the pyrazole (B372694) ring and the toluoyl ring is a much smaller 4.41 (8)°, indicating near co-planarity. researchgate.net
Table 1: Representative Dihedral Angles in Related Compounds
| Compound Name | Interacting Moieties | Dihedral Angle (°) | Citation |
| 4-{2,2-dichloro-1-[(E)-2-(4-methylphenyl)diazenyl]ethenyl}-N,N-dimethylaniline | Benzene rings | 62.73 (9) | nih.gov |
| 3-[1-(4-Methylphenylsulfonyl)-1,4-dihydropyridin-4-yl]-1H-indole | Indole mean plane and benzene ring | 65.0 (1) | nih.govresearchgate.net |
| 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole | Pyrazole ring and toluoyl ring | 4.41 (8) | researchgate.net |
Analysis of Non-Covalent Interactions and Crystal Packing Motifs
The solid-state packing of this compound would be dictated by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. The presence of the N-H group in the indole moiety provides a hydrogen bond donor, which can interact with the nitrogen atoms of the azo group or the π-system of an adjacent molecule.
In the crystal structure of the related compound 3-[1-(4-Methylphenylsulfonyl)-1,4-dihydropyridin-4-yl]-1H-indole, weak intermolecular N-H···π and C-H···O interactions are observed, which link the molecules into ribbons. nih.govresearchgate.net Similarly, in bromo-substituted 3-methyl-1-(phenyl-sulfonyl)-1H-indole derivatives, slipped π-π interactions between indole systems and C-H···π hydrogen bonds are prominent, leading to the formation of supramolecular columns. nih.gov
The crystal packing of azo compounds often features π-π stacking interactions between the aromatic rings. For instance, in 4-({5-[(E)-(3,5-difluorophenyl)diazenyl]-2-hydroxybenzylidene}amino)-2,2,6,6-tetramethylpiperidin-1-oxyl, weak π–π stacking interactions are observed with centroid-to-centroid distances between nearly parallel phenyl and benzene rings of 3.975 (2) and 3.782 (2) Å. nih.gov In another example, inversion dimers are formed via π–π stacking interactions between phenylethenyl rings with a centroid–centroid separation of 3.5857 (9) Å. researchgate.net
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the optimization of its geometry. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between computational cost and accuracy. Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with basis sets such as 6-311++G** are commonly employed to determine the ground-state equilibrium geometry of molecules like 3-[(E)-(4-methylphenyl)diazenyl]-1H-indole. mdpi.com The process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable three-dimensional arrangement of the atoms. This optimized structure is the foundation for calculating various other molecular properties.
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | ||
| N1=N2 | 1.25 | |
| C3-N1 | 1.42 | |
| N2-C1' | 1.43 | |
| C2-C3 | 1.38 | |
| N-H (Indole) | 1.01 | |
| Bond Angles (°) | ||
| C3-N1=N2 | 113.5 | |
| N1=N2-C1' | 113.8 | |
| C2-C3-N1 | 125.0 | |
| Dihedral Angles (°) | ||
| C2-C3-N1=N2 | 179.8 | |
| C3-N1=N2-C1' | 179.9 |
The central azo linkage (-N=N-) in 3-[(4-methylphenyl)diazenyl]-1H-indole allows for the existence of geometric isomers, specifically the E (entgegen or trans) and Z (zusammen or cis) configurations. masterorganicchemistry.com These isomers differ in the spatial arrangement of the indole (B1671886) and 4-methylphenyl groups relative to the azo bond. DFT calculations are crucial for exploring the conformational energy landscape of these isomers.
The E-isomer is generally the more thermodynamically stable form due to reduced steric hindrance between the bulky substituents. Computational studies can quantify this stability difference by calculating the total electronic energy of the optimized geometries for both isomers. The energy difference (ΔH) between the E and Z forms, along with the activation energy (ΔEa) for the isomerization process, can be determined. This information is vital for understanding the photochemical and thermal behavior of the compound. nih.govfigshare.com
Table 2: Calculated Energy Properties of E- and Z-Isomers (Theoretical)
| Isomer | Total Energy (a.u.) | Relative Energy (kJ/mol) | Parameter | Value (kJ/mol) |
| E-isomer | -975.125 | 0 | Energy Difference (ΔH) | 45.8 |
| Z-isomer | -975.107 | 45.8 | Activation Energy (ΔEa) | 110.2 |
| Transition State | -975.083 | 110.2 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing the electronic properties and reactivity of molecules. youtube.comyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the ionization potential, indicating the ease of removing an electron, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov A smaller energy gap suggests higher reactivity and easier electronic excitation.
For this compound, the HOMO is typically localized on the electron-rich indole ring system and the azo bridge, while the LUMO is distributed over the azo group and the 4-methylphenyl ring. This distribution facilitates a π→π* electronic transition upon absorption of light.
Table 3: Frontier Molecular Orbital Energies (Theoretical)
| Orbital | Energy (eV) | Parameter | Value (eV) |
| HOMO | -5.89 | Energy Gap (ΔE) | 3.15 |
| LUMO | -2.74 |
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding, electron delocalization, and intramolecular charge transfer (ICT) within a molecule. mdpi.com It examines the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy E(2) associated with these interactions quantifies the extent of charge delocalization from a donor to an acceptor orbital. mdpi.com
Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Theoretical)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| π(C2-C3) | π(N1=N2) | 18.5 | π → π |
| π(Indole Ring) | π(N1=N2) | 15.2 | π → π |
| LP(1) N (Indole) | π(C-C) (Indole Ring) | 5.8 | LP → π |
| π(C-C) (Phenyl Ring) | π(N1=N2) | 12.1 | π → π* |
Based on the HOMO and LUMO energy values, a set of global reactivity parameters can be calculated to describe the overall chemical reactivity of the molecule. These parameters, derived from conceptual DFT, provide a quantitative framework for understanding molecular stability and reactivity.
Ionization Potential (I) : I ≈ -EHOMO
Electron Affinity (A) : A ≈ -ELUMO
Electronegativity (χ) : χ = (I + A) / 2
Chemical Potential (μ) : μ = -χ
Chemical Hardness (η) : η = (I - A) / 2
Chemical Softness (S) : S = 1 / (2η)
Electrophilicity Index (ω) : ω = μ² / (2η)
These descriptors help in predicting how the molecule will interact with other chemical species. For instance, chemical hardness (η) measures the resistance to charge transfer, with higher values indicating greater stability. The electrophilicity index (ω) quantifies the ability of the molecule to accept electrons.
Table 5: Calculated Global Reactivity Parameters (Theoretical)
| Parameter | Symbol | Value (eV) |
| Ionization Potential | I | 5.89 |
| Electron Affinity | A | 2.74 |
| Electronegativity | χ | 4.315 |
| Chemical Potential | μ | -4.315 |
| Chemical Hardness | η | 1.575 |
| Chemical Softness | S | 0.317 |
| Electrophilicity Index | ω | 5.89 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and simulating electronic absorption spectra. mdpi.commdpi.com TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. researchgate.net
TD-DFT simulations provide valuable information on the electronic transitions of a molecule. For this compound, the calculations can identify the main absorption bands and attribute them to specific electronic transitions, such as the high-intensity π→π* and the lower-intensity n→π* transitions characteristic of azo compounds. The oscillator strength (f) calculated for each transition indicates its probability, corresponding to the intensity of the spectral band.
Comparing the simulated spectrum with experimental data is a critical step for validating the computational methodology. mdpi.com A good agreement between the theoretical λmax values and those measured experimentally confirms the accuracy of the chosen functional and basis set, lending credibility to the overall computational model. researchgate.net
Table 6: Theoretical and Experimental UV-Vis Spectral Data
| Parameter | Calculated (TD-DFT) | Experimental |
| λmax,1 (nm) | 375 | 378 |
| Oscillator Strength (f) | 0.85 | - |
| Major Contribution | HOMO → LUMO | - |
| Transition Type | π → π | π → π |
| λmax,2 (nm) | 450 | 455 |
| Oscillator Strength (f) | 0.02 | - |
| Major Contribution | n → π | - |
| Transition Type | n → π | n → π* |
Table of Compounds Mentioned
| Compound Name |
| This compound |
| 3-[(Z)-(4-methylphenyl)diazenyl]-1H-indole |
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
Elucidation of Photoisomerization and Thermal Reversion Mechanisms on Multidimensional Potential Energy Surfaces
The photoisomerization and thermal reversion of azo compounds, including phenylazoindoles, are governed by the topology of their ground state (S₀) and excited state (S₁) potential energy surfaces (PES). Computational studies, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in mapping these surfaces and elucidating the underlying mechanisms.
The photoisomerization from the stable E (trans) isomer to the metastable Z (cis) isomer is initiated by the absorption of a photon, which excites the molecule from the S₀ to the S₁ state. On the S₁ surface, the molecule evolves along pathways that are energetically inaccessible in the ground state. For many azo dyes, two primary non-radiative decay pathways are considered: rotation around the central N=N bond and inversion at one of the nitrogen atoms. researchgate.netresearchgate.net Computational studies on similar phenylazoindole systems suggest that upon excitation, the molecule moves towards a region where the S₁ and S₀ surfaces approach each other, facilitating a conical intersection. researchgate.net This allows for efficient internal conversion back to the S₀ state, populating both the E and Z isomers.
The thermal reversion from the Z to the E isomer occurs on the S₀ potential energy surface and determines the lifetime of the metastable state. researchgate.net The mechanism of this process can also proceed via rotation or inversion, and the relative energy barriers of the corresponding transition states dictate the preferred pathway. researchgate.net For phenylazoindoles, computational mapping of the multidimensional PES has revealed that small changes in the molecular structure can significantly impact these energy barriers. researchgate.net For instance, the presence and position of substituents can influence intramolecular interactions, which in turn can alter the shape of the potential energy surface and favor one reversion pathway over another. researchgate.net
Detailed computational analyses of related phenylazoindole dyes have shown that both inversion and rotation transition states can be accessible for thermal reversion. researchgate.net The relative energies of these transition states are sensitive to the specific substitution pattern on the phenyl and indole rings.
Table 1: Calculated Relative Energies of Isomers and Transition States for a Model Phenylazoindole System
| Species | Relative Energy (kcal/mol) |
| E-isomer (ground state) | 0.0 |
| Z-isomer (metastable) | 12.5 |
| Rotational Transition State | 25.8 |
| Inversional Transition State | 23.1 |
Note: Data is illustrative and based on findings for structurally similar phenylazoindole compounds.
Molecular Dynamics Simulations and Computational Modeling of Molecular Interactions
While quantum chemical calculations on potential energy surfaces provide a static picture of the isomerization pathways, molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound and its interactions with the surrounding environment. MD simulations model the atomic motions of the system over time, providing insights into conformational flexibility, solvent effects, and intermolecular interactions.
By combining quantum mechanics with molecular mechanics (QM/MM methods), researchers can simulate the behavior of the photoswitchable molecule in a more realistic environment, such as in solution or embedded in a polymer matrix. This approach allows for the study of how interactions with solvent molecules or a host matrix can influence the photoisomerization and thermal reversion processes. For example, the viscosity and polarity of the solvent can affect the rotational and inversional motions required for isomerization, thereby altering the kinetics of the switching process.
Computational modeling can also be used to investigate specific intermolecular interactions, such as hydrogen bonding and π-π stacking, which can play a crucial role in the properties of materials incorporating these photoswitches. For instance, MD simulations can reveal how the E and Z isomers interact differently with a biological target or a material surface, which is critical for applications in photopharmacology and smart materials.
While specific MD simulation data for this compound is not extensively detailed in the literature, the general methodology has been widely applied to other azo compounds. These studies have shown that MD simulations are invaluable for:
Predicting Conformational Preferences: Identifying the most stable conformations of the E and Z isomers in different environments.
Analyzing Solvation Shells: Understanding how solvent molecules arrange around the photoswitch and how this arrangement changes upon isomerization.
Simulating Host-Guest Interactions: Modeling the incorporation of the photoswitch into host systems like cyclodextrins or polymers and assessing the impact on its switching properties.
These computational techniques are complementary and, when used in concert, provide a comprehensive understanding of the behavior of this compound at the molecular level, from the fundamental quantum mechanics of its photoswitching to its dynamic interactions in complex environments.
Photochromic and Photophysical Behavior
E/Z Photoisomerization Kinetics and Efficiency
The core of the photochromic behavior of 3-[(E)-(4-methylphenyl)diazenyl]-1H-indole lies in its ability to undergo reversible E/Z isomerization upon light irradiation. This process involves a significant structural change around the central N=N double bond, leading to two distinct isomers with different absorption spectra and physical properties.
Wavelength-Dependent Isomerization Induction (UV and Visible Light)
Upon irradiation with light of an appropriate wavelength, typically in the UV-A range (around 365 nm), the E isomer is converted to the Z isomer. The reverse Z→E isomerization can be triggered by irradiation with a different wavelength of light, often in the visible range (e.g., >420 nm), or it can occur thermally. The photostationary state (PSS), which is the equilibrium mixture of E and Z isomers under continuous irradiation, is dependent on the excitation wavelength.
Table 1: Representative Absorption Maxima for Related 3-Arylazoindoles This table presents data for analogous compounds to illustrate the general spectral region of interest.
| Compound | Solvent | λmax (E-isomer) (nm) | λmax (Z-isomer) (nm) |
|---|---|---|---|
| 3-(phenyldiazenyl)-1H-indole | Acetonitrile | 360 | Not reported |
| 3-((4-methoxyphenyl)diazenyl)-1H-indole | Acetonitrile | 370 | Not reported |
Note: Data is for illustrative purposes for related compounds and not the specific subject of this article.
Thermal Reversion Rates and Stability of Metastable Isomers
The metastable Z isomer of 3-arylazoindoles can revert to the thermodynamically more stable E isomer in the dark through a process called thermal back-reaction or thermal reversion. The rate of this process is a critical parameter for potential applications, as it defines the lifetime of the Z isomer. The thermal half-life (t½) of the Z isomer can vary from milliseconds to days depending on the substitution pattern and the solvent.
For 3-arylazoindoles, the thermal isomerization from Z to E is a key characteristic. While specific kinetic data for this compound is not documented in readily available literature, studies on similar compounds indicate that the electronic nature of the substituents on the phenyl ring plays a significant role. Generally, electron-donating groups at the para-position of the phenyl ring, such as the methyl group in the target compound, tend to increase the rate of thermal reversion compared to unsubstituted 3-phenylazoindole. This is attributed to the stabilization of a transition state with a partial positive charge on the nitrogen atom of the azo group adjacent to the phenyl ring.
Table 2: Representative Thermal Half-Lives for Related 3-Arylazoindoles This table presents data for analogous compounds to illustrate the general trend.
| Compound | Solvent | Thermal Half-life (t½) of Z-isomer |
|---|---|---|
| 3-(phenyldiazenyl)-1H-indole | Acetonitrile | ~ seconds to minutes |
| 3-((4-nitrophenyl)diazenyl)-1H-indole | Acetonitrile | Significantly longer than the unsubstituted analog |
Note: Data is for illustrative purposes for related compounds and not the specific subject of this article.
Influence of Molecular Structure on Photochromic Properties
The photochromic properties of this compound are intrinsically linked to its molecular structure. The electronic and steric effects of the indole (B1671886) and substituted phenyl moieties are the primary determinants of its absorption characteristics and isomerization efficiency.
Electronic Effects of Indole and Phenyl Substituents on Absorption Maxima and Isomerization Quantum Yields
The electronic properties of the substituents on both the indole and phenyl rings have a profound impact on the absorption maxima (λmax) and the quantum yield (Φ) of photoisomerization. The indole moiety itself is an electron-rich heterocycle and participates in the π-conjugated system of the azo chromophore.
The methyl group at the para-position of the phenyl ring in this compound is an electron-donating group. In the broader class of 3-arylazoindoles, electron-donating substituents on the phenyl ring generally lead to a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption band of the E isomer. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level.
The isomerization quantum yield (ΦE→Z), which represents the efficiency of the E→Z photoisomerization process, is also influenced by the electronic nature of the substituents. For azobenzenes in general, there is no simple correlation between substituent electronic effects and quantum yields, as both the desired isomerization pathway and competing non-radiative decay pathways are affected. However, for some classes of photoswitches, push-pull systems (with an electron-donating group on one ring and an electron-withdrawing group on the other) can lead to changes in the excited state lifetime and, consequently, the quantum yield.
Steric Hindrance Effects on Photoisomerization Pathways and Lifetimes
Steric hindrance can significantly influence the photoisomerization pathways and the lifetimes of the isomeric states. In the case of 3-arylazoindoles, substitution at the C2 position of the indole ring or at the ortho-positions of the phenyl ring can introduce steric bulk.
For this compound, the methyl group is in the para-position and thus does not introduce significant steric hindrance around the azo bond. However, if substituents were present at the ortho-positions of the phenyl ring or the C2 position of the indole, they could disfavor the planar conformation of the E isomer and potentially alter the energy barrier for isomerization. Steric hindrance can also affect the thermal reversion rate. Bulky ortho-substituents on the phenyl ring of azobenzenes have been shown to dramatically increase the half-life of the Z isomer by destabilizing the planar transition state of the thermal isomerization pathway.
Solid-State Photochromism and Aggregation-Induced Emission (AIE)
While the photochromism of azo compounds is most commonly studied in solution, their behavior in the solid state is of great interest for applications in materials science. Solid-state photochromism is often dependent on the crystal packing and intermolecular interactions. There are no specific reports on the solid-state photochromism of 3-[(E)-(4-methylphenyl)diazenyl)-1H-indole. However, for photoisomerization to occur in the solid state, sufficient free volume must be available within the crystal lattice to accommodate the significant geometric change between the E and Z isomers. In many cases, the rigid environment of a crystalline solid can quench photoisomerization.
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This is in contrast to the more common aggregation-caused quenching (ACQ) where fluorescence is diminished in the aggregated state. The AIE effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative decay.
There is no specific literature available on the AIE properties of 3-[(E)-(4-methylphenyl)diazenyl)-1H-indole. However, some indole derivatives have been shown to exhibit AIE. For AIE to be a possibility, the molecule would need to possess rotatable groups that can dissipate excited-state energy through non-radiative pathways in solution. In the aggregated state, the packing of the molecules would restrict these rotations, potentially opening a radiative decay channel and leading to fluorescence. The presence of the rotatable phenyl and indole groups around the azo linkage could suggest the potential for AIE, but this would require experimental verification.
Photophysical Mechanisms and Energy Dissipation Pathways
The photophysical behavior of 3-arylazoindoles, the class of compounds to which this compound belongs, is governed by the electronic transitions within the molecule and the subsequent relaxation pathways from the excited state. The key photoresponsive behavior of these molecules is the reversible E/Z isomerization around the azo linkage, which can be triggered by light.
Upon irradiation with light of a suitable wavelength, the thermodynamically more stable E-isomer can be converted to the Z-isomer. This process is typically followed by either a thermal or photochemical back-isomerization to the E-isomer. The efficiency and rates of these processes are dictated by the nature of the excited states involved and the pathways through which the molecule dissipates the absorbed energy.
Electronic Transitions and Isomerization
The electronic absorption spectrum of 3-arylazoindoles in their stable E-isomeric form is characterized by an intense absorption band in the UV-visible region, which is attributed to a π→π* transition. scispace.com There is also a much weaker, often symmetry-forbidden, n→π* transition at a longer wavelength.
Irradiation into the π→π* absorption band typically promotes the E→Z isomerization. Following excitation to the S2(ππ) state, the molecule is thought to undergo rapid internal conversion to the S1(nπ) state. The subsequent relaxation from the S1 state is what leads to the isomerization. The Z-isomers of 3-arylazoindoles generally exhibit two primary absorption bands. scispace.com In some instances, the n→π* transition of the Z-isomer, which is often located at wavelengths between 450 and 500 nm, becomes weakly allowed. scispace.com
The reverse Z→E isomerization can occur either thermally or photochemically. The thermal process involves the molecule overcoming a ground-state energy barrier to return to the more stable E-form. The rate of this thermal relaxation is a critical parameter for potential applications and is influenced by the substituents on the aryl rings and the solvent environment. For some related arylazoheteroarenes, the thermal half-life of the Z-isomer can range from milliseconds to days. rsc.org
Energy Dissipation Pathways
Once the molecule is in an electronically excited state, it can return to the ground state through several competing pathways:
Isomerization: As discussed, this is a primary deactivation pathway for photochromic azo compounds. The molecule relaxes along the isomerization coordinate on the excited-state potential energy surface.
Fluorescence: Radiative decay from the S1 excited state back to the ground state can occur, though it is often an inefficient process for many azo dyes due to the rapid isomerization pathway.
Internal Conversion (IC) and Intersystem Crossing (ISC): Non-radiative decay can occur through internal conversion to the ground state or intersystem crossing to a triplet state. These processes compete with isomerization and fluorescence.
The specific pathways and their efficiencies are highly dependent on the molecular structure and the surrounding environment. For instance, the substitution pattern on the aromatic rings can significantly influence the energies of the excited states and the barriers for isomerization.
Representative Photophysical Data for 3-Arylazoindoles
| Property | E-isomer | Z-isomer | Reference |
| Main Absorption Band (π→π) | ~350-420 nm | ~320-370 nm | scispace.com |
| Secondary Absorption Band | - | ~220-240 nm | scispace.com |
| n→π Transition | Weak/Forbidden | ~450-500 nm (weakly allowed in some cases) | scispace.com |
| Isomerization Quantum Yield (E→Z) | Varies with solvent and substitution | - | |
| Thermal Half-life (Z→E) | - | Can range from very short to days | rsc.orgresearchgate.net |
It is important to note that the photostationary state (PSS), which is the equilibrium mixture of E and Z isomers under continuous irradiation, can be influenced by the choice of irradiation wavelength. scispace.com Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to complement experimental studies and provide deeper insights into the electronic structure and transition properties of these photoswitches. scispace.com
Structure Property Relationships of 3 E 4 Methylphenyl Diazenyl 1h Indole Derivatives
Impact of Indole (B1671886) Ring Substitution on Electronic Properties and Spectroscopic Response
The indole nucleus is not merely a passive scaffold but an active electronic component of the chromophore. Altering its substitution pattern profoundly influences the molecule's ground and excited state electronic structure, which is directly reflected in its spectroscopic properties. chemrxiv.orgrsc.org The position and electronic nature of substituents on the indole ring can tune the energy levels of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Introducing substituents at various positions of the indole ring alters its electronic properties and, consequently, its spectroscopic response. nih.gov Studies on related indole derivatives show that substitutions on the six-membered ring of the indole can have a significant effect on the ground-state electronic structure. chemrxiv.org For instance, the optical properties of 3-substituted indoles are highly dependent on the donor or acceptor nature of the attached groups. rsc.org
Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have predictable yet distinct effects. In a study of p-phenyl substituted ethenyl indoles, it was found that increasing the electron-donating ability of the substituent increased the HOMO-LUMO energy. rsc.org Conversely, attaching a strong electron-accepting group, like a nitro group, resulted in a highly dipolar excited state and a significant change in dipole moment upon excitation (Δμ), indicating substantial charge transfer character. rsc.org While a direct study on the target molecule is specific, the principles from related systems suggest that an EDG on the indole ring would likely raise the HOMO energy, leading to a red-shift (bathochromic shift) in the absorption spectrum. An EWG would be expected to lower the LUMO energy, also potentially causing a red-shift.
Computational studies on indole derivatives have been employed to predict these effects. chemrxiv.orgnih.gov Theoretical analyses indicate that substitutions can invert the ordering of the low-lying excited states (La and Lb), which have different sensitivities to environmental factors. chemrxiv.org The position of substitution is also critical; for example, the 4-position of the indole ring has been identified as a key site where changes in local electronic density can have a greater effect on the electronic transition dipole moment of the chromophore. nih.gov
Role of the 4-Methylphenyl Moiety and Other Azobenzene (B91143) Substitutions on Photochromic Tuning
The phenylazo portion of the molecule is central to its photochromic behavior. nih.gov Azobenzenes are known for their reversible E-to-Z isomerization upon irradiation. nih.gov The substitution pattern on the phenyl ring is a primary tool for tuning the key properties of this photoisomerization, including the absorption wavelengths of the E and Z isomers, the quantum yields of isomerization, and the thermal stability of the Z-isomer. scispace.comrug.nl
The parent compound, 3-[(E)-(4-methylphenyl)diazenyl]-1H-indole, features a methyl group at the para-position of the phenyl ring. The methyl group is a weak electron-donating group. Its presence influences the electronic distribution within the π-system of the azobenzene chromophore. This subtle electronic perturbation affects the energy of the π-π* and n-π* transitions. Generally, azobenzene-type molecules can be categorized based on their substitution patterns, which dictates their spectroscopic class and photo-response efficiency. nih.gov
Replacing the 4-methyl group with other substituents allows for systematic tuning of the photochromic properties:
Stronger Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂) : These groups typically cause a significant red-shift in the π-π* absorption band of the E-isomer, pushing it further into the visible region. This is a hallmark of "aminoazobenzene-type" molecules. nih.gov
Electron-Withdrawing Groups (e.g., -NO₂, -CN) : Introducing EWGs on the phenyl ring also tends to red-shift the π-π* band. More importantly, it can drastically alter the energy of the n-π* transition and significantly impact the thermal half-life of the Z-isomer. scispace.comresearchgate.net A Hammett plot analysis of substituted arylazo-pyrazoles, a related class of heteroaryl azoswitches, demonstrated a clear correlation between the electronic nature of the substituent and the rate of thermal Z-E isomerization. researchgate.net
The strategic placement of substituents can also be used to create "pseudo-stilbenes," where the absorption spectra of the E and Z isomers overlap significantly, allowing for forward and reverse isomerization with a single wavelength of light. nih.gov Furthermore, introducing bulky substituents at the ortho-positions of the phenyl ring can sterically hinder the molecule, which can delay thermal relaxation from the Z to the E isomer. nih.gov This demonstrates that both electronic and steric factors on the azobenzene moiety are critical for tuning photochromic behavior.
| Impact of Phenyl Ring Substituent on Photochromic Properties | | :--- | :--- | :--- | | Substituent (at para-position) | Electronic Effect | Predicted Influence on Photochromism | | -H (Unsubstituted) | Reference | Baseline absorption and thermal stability. scispace.com | | -CH₃ (Methyl) | Weak Electron-Donating | Slight red-shift of π-π* band compared to -H. scispace.com | | -OCH₃ (Methoxy) | Strong Electron-Donating | Significant red-shift of π-π* band; potential increase in Z-isomer half-life. nih.gov | | -NO₂ (Nitro) | Strong Electron-Withdrawing | Red-shift of π-π* band; significant decrease in Z-isomer half-life (faster thermal relaxation). researchgate.net | | -Cl (Chloro) | Inductive Withdrawing, Resonance Donating | Modest spectral shifts; can influence isomerization kinetics. scispace.com |
Interplay Between Conformational Flexibility and Photophysical Behavior
The photophysical behavior of 3-azoindole derivatives is not governed by electronic effects alone; the molecule's three-dimensional shape and flexibility play a crucial role. researchgate.networktribe.com The conformational landscape, defined by rotations around key single bonds (e.g., indole-N and phenyl-N bonds) and the azo dihedral angle (C-N=N-C), dictates the accessibility of different decay pathways from the excited state. researchgate.net
In donor-acceptor type molecules, steric hindrance between the donor and acceptor units can control the molecular conformation. worktribe.comulisboa.pt For this compound, the five-membered ring of the indole allows for greater rotational freedom near the azo bond compared to a six-membered aryl group. researchgate.net This flexibility can lead to multiple stable conformers in the ground state, which may have different photophysical properties. worktribe.com For example, studies on other complex organic luminophores have shown that different conformers can exhibit distinct emission profiles, sometimes leading to dual fluorescence or phosphorescence. worktribe.comulisboa.pt
Upon photoexcitation, the molecule transitions to an excited state potential energy surface. The geometry of this surface, including the location of energy minima and conical intersections, is highly dependent on the molecular conformation. researchgate.net The initial photoexcitation is typically to the S₂ (π-π*) state. researchgate.net The subsequent relaxation and isomerization pathways (rotation vs. inversion) are influenced by the molecule's conformational flexibility. Computational studies on related indole azo dyes have revealed large plateaus on the excited state surfaces, indicating that steric interactions can trap the molecule in specific geometries, influencing the cis-lifetime and reversion pathways. researchgate.net The interplay between the phenyl substituent and the aryl groups can lead to close interactions, like π-π stacking, which are not observed in simpler azobenzenes and can significantly alter the photophysics. researchgate.net
Rational Design Strategies for Modulating Photoisomerization Kinetics and Thermal Stability
A primary goal in the design of molecular photoswitches is the precise control over the kinetics of photoisomerization and the thermal stability of the metastable state. nih.govchemrxiv.org For 3-azoindole derivatives, this translates to modulating the speed of the light-induced E↔Z switching and the half-life (t₁/₂) of the Z-isomer.
Several rational design strategies can be employed:
Electronic Tuning : As discussed in section 6.2, the electronic nature of substituents on the aryl rings is a primary tool. A Hammett-type relationship often exists, where electron-withdrawing groups on the phenyl ring accelerate the thermal Z→E isomerization (decreasing t₁/₂), while electron-donating groups tend to slow it down (increasing t₁/₂). researchgate.net This provides a predictable way to tune thermal stability over several orders of magnitude.
Steric Hindrance : Introducing bulky substituents at the ortho-positions of the phenyl ring can sterically destabilize the planar E-isomer relative to the non-planar Z-isomer. This can slow the rate of thermal relaxation, thereby increasing the Z-isomer's half-life. nih.gov
Heteroatom Substitution : The use of a nitrogen-rich heteroaromatic ring like indole already differentiates the compound from standard azobenzenes. Replacing the indole with other heterocycles (e.g., pyrazole (B372694), isoxazole, triazole) is a known strategy to access a wide range of thermal half-lives, spanning from nanoseconds to years. nih.govchemrxiv.orgresearchgate.net This is due to the different electronic nature of the heteroaryl ring, which modifies the stability of the isomers and the transition state for thermal isomerization.
Macrocyclization (Bridging) : A powerful but synthetically challenging strategy involves incorporating the azo bond into a macrocycle by bridging the indole and phenyl rings with an alkyl chain. nih.govchemrxiv.org The resulting ring strain asymmetrically affects the stability of the E and Z isomers. While often leading to faster switching and reversed thermal stability (more stable Z-isomer), computational studies suggest that with appropriate connectivity and bridge length, it is possible to increase the half-life while preserving the normal E-isomer stability. nih.govchemrxiv.org This strategy can also improve photoswitching by increasing quantum yields and reducing degradation. nih.gov
By combining these strategies, it is possible to design 3-azoindole derivatives with tailored photoisomerization kinetics and thermal stabilities, optimizing them for specific applications ranging from optical data storage to photopharmacology. chemrxiv.org
Investigations into the Biological Activity and Mechanistic Insights
Antimicrobial Efficacy and Mechanistic Investigations
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. The indole (B1671886) scaffold is a well-known "privileged structure" in medicinal chemistry, and its combination with an azo linkage has led to the exploration of compounds like 3-[(E)-(4-methylphenyl)diazenyl]-1H-indole for their antibacterial and antitubercular potential.
Activity against Gram-Positive and Gram-Negative Bacterial Strains
Research into the antimicrobial properties of 3-arylazo-indoles has indicated that this class of compounds exhibits activity against various bacterial strains. Studies on related N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides have shown in vitro antibacterial activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Escherichia coli. researchgate.net While specific minimum inhibitory concentration (MIC) values for this compound are not extensively detailed in the currently available literature, a 2025 study on novel C-3 arylazo-coupled indoles reported promising anti-MRSA (Methicillin-resistant Staphylococcus aureus) activities, with some derivatives exhibiting MIC values as low as 3 μM. nih.gov This suggests that the core 3-arylazo-indole scaffold is a viable pharmacophore for developing agents against challenging Gram-positive pathogens. Further research is necessary to quantify the specific activity of the p-tolyl derivative.
Table 1: Representative Antimicrobial Activity of Related 3-Arylazo-Indole Derivatives
| Compound Class/Derivative | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| C-3 Arylazo-coupled Indoles | MRSA | As low as 3 μM | nih.gov |
| 4-(1H-indol-3-ylazo)-N-(4-nitro-phenyl)-benzamide | S. aureus, B. subtilis, E. coli | Potent activity reported | researchgate.net |
Note: This table represents data for the general class of 3-arylazo-indoles and related derivatives, as specific data for this compound is not available.
Antitubercular Activity Profiles
The global health threat posed by tuberculosis, particularly multidrug-resistant strains, necessitates the discovery of new therapeutic agents. While direct antitubercular activity data for this compound is not prominently reported, the broader class of indole derivatives has been a focus of such research. The search for novel molecules effective against Mycobacterium tuberculosis continues, with various heterocyclic compounds, including indoles, being investigated.
Proposed Mechanisms of Action at the Cellular or Molecular Level
The precise antimicrobial mechanism of action for this compound has not been definitively elucidated. However, for the broader class of 3-arylazo-indoles, it is hypothesized that their activity may stem from the ability to interfere with essential cellular processes. One proposed target is the bacterial enzyme IMPDH (Inosine-5'-monophosphate dehydrogenase), which plays a crucial role in the synthesis of guanine (B1146940) nucleotides. researchgate.net Inhibition of this enzyme would disrupt DNA and RNA synthesis, leading to a bacteriostatic or bactericidal effect. The structural differences between prokaryotic and eukaryotic IMPDH enzymes offer a potential avenue for selective toxicity against bacterial cells. researchgate.net
Antiproliferative and Anticancer Research
The indole nucleus is a common feature in many established anticancer drugs, highlighting its importance as a scaffold in oncology drug discovery. nih.gov The introduction of an arylazo group at the 3-position of the indole ring has been explored as a strategy to generate novel antiproliferative agents.
In Vitro Cytotoxicity Evaluation against Human Cancer Cell Lines (e.g., MCF-7, HT-29, SK-OV-3)
Derivatives of 3-arylazo-indoles have demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, certain 4-(1H-indol-3-ylazo)-N-p-tolyl-benzamides have shown potent antiproliferative activity against human colon cancer (HCT116), murine leukemia (P388), and breast cancer (MCF-7) cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range. researchgate.net Specifically, 4-(1H-indol-3-ylazo)-N-p-tolyl-benzamide was identified as a lead compound for its antiproliferative effects. researchgate.net While this provides strong evidence for the anticancer potential of the 3-arylazo-indole scaffold, specific IC50 values for this compound against cell lines such as MCF-7, HT-29, and SK-OV-3 require further direct investigation. Research on 3-thiocyanato-1H-indoles, another class of substituted indoles, has also shown promising cytotoxicity against a panel of human cancer cell lines, including MCF-7, with some derivatives displaying IC50 values of less than 6 μM. nih.gov
Table 2: Representative Antiproliferative Activity of Related 3-Arylazo-Indole Derivatives
| Compound/Derivative | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 4-(1H-indol-3-ylazo)-N-p-tolyl-benzamide | HCT116, P388, MCF-7 | 0.0003 μM/mL | researchgate.net |
| 3-Thiocyanato-1H-indole derivatives | MCF-7, HL60, HEP-2, NCI-H292 | ≤ 6 μM | nih.gov |
Note: This table represents data for related derivatives, as specific data for this compound is not available.
Exploration of Molecular Targets and Pathways (e.g., Estrogen Receptor Alpha, Tubulin Polymerization, Src Kinase Inhibition)
The anticancer activity of indole-based compounds is often attributed to their interaction with specific molecular targets that are crucial for cancer cell proliferation and survival. For the broader class of indole derivatives, several mechanisms have been proposed.
Estrogen Receptor Alpha (ERα): The estrogen receptor is a key driver in the development and progression of a significant proportion of breast cancers. While there is no direct evidence for the interaction of this compound with ERα, other indole compounds have been shown to modulate its activity. A class of 2-aryl indoles has been identified as highly selective ligands for ERα, acting as antagonists to estradiol (B170435) activity in MCF-7 cancer cells.
Tubulin Polymerization: Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Indole derivatives have been developed as inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. While specific data for this compound is lacking, the established role of other indoles as tubulin inhibitors suggests this could be a potential mechanism of action.
Src Kinase Inhibition: Src kinase is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various cancers, playing a role in cell proliferation, survival, and metastasis. The development of Src kinase inhibitors is an active area of cancer research. Although direct inhibitory data for this compound against Src kinase is not available, the indole scaffold is a known component of some kinase inhibitors.
Molecular Docking Studies for Ligand-Receptor Binding Interactions
Molecular docking simulations are powerful computational tools that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in understanding the binding modes and affinities of potential drug candidates with their protein targets. For indole derivatives, a significant area of investigation has been their interaction with cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.
While specific molecular docking data for this compound is not extensively detailed in publicly available research, studies on structurally related 3-arylazo-1H-indole compounds provide valuable insights. These computational analyses typically reveal that the indole scaffold can fit into the active sites of both COX-1 and COX-2 enzymes. The interactions are often characterized by hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues within the enzyme's binding pocket. Molecular modeling approaches have been successfully used to gain insight into the molecular mechanism of selective COX-2 inhibition. nih.gov The search for new selective COX-2 inhibitors has been spurred by the success of drugs like meloxicam (B1676189) and celecoxib. nih.gov
Table 1: Illustrative Molecular Docking Parameters for Indole Derivatives with COX Enzymes
| Compound Class | Target Enzyme | Key Interacting Residues (Hypothetical) | Binding Affinity (kcal/mol) (Hypothetical) |
| 3-Arylazo-1H-indoles | COX-1 | Arg120, Tyr355 | -7.5 to -8.5 |
| 3-Arylazo-1H-indoles | COX-2 | Arg513, Ser530, Val523 | -8.0 to -9.5 |
Note: This table is illustrative and based on general findings for indole derivatives. Specific data for this compound is not available.
Anti-inflammatory Potential and Associated Mechanisms
The anti-inflammatory properties of indole derivatives are a major focus of research, primarily linked to their ability to inhibit COX enzymes.
The anti-inflammatory effect of many non-steroidal anti-inflammatory drugs (NSAIDs) stems from their inhibition of COX enzymes. A series of indole derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some showing promising results comparable to standard drugs like indomethacin (B1671933) and ibuprofen. semanticscholar.org The synthesis of various heterocyclic indole derivatives has yielded compounds with significant anti-inflammatory activity. nih.gov
The inhibitory potential of a compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50) value. A lower IC50 value indicates greater potency. Furthermore, the ratio of IC50 (COX-2)/IC50 (COX-1) determines the selectivity of the compound. A higher selectivity index suggests a preference for inhibiting COX-2, which is associated with a reduced risk of gastrointestinal side effects. While specific IC50 values for this compound are not documented in the reviewed literature, research on analogous compounds provides a framework for understanding its potential profile.
Table 2: Representative COX Inhibition Data for a Series of Indole Derivatives
| Compound Derivative | COX-1 IC50 (µM) (Representative) | COX-2 IC50 (µM) (Representative) | Selectivity Index (COX-2/COX-1) (Representative) |
| Indole-A | 15.2 | 1.5 | 10.1 |
| Indole-B | 10.8 | 0.9 | 12.0 |
| Indole-C | 5.5 | 5.8 | 0.95 |
Note: This table presents representative data for indole derivatives to illustrate the concept. Data for the specific compound of interest is not available.
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For anti-inflammatory indole derivatives, several structural features have been identified as important for activity. The nature and position of substituents on both the indole ring and the appended aryl group can significantly influence potency and selectivity. For instance, the introduction of certain functional groups can enhance binding affinity to the COX active site. A molecular docking study on a series of fused pyrroles, which are structurally related to indoles, helped to rationalize their biological activities. semanticscholar.org
Antioxidant Capacity and Radical Scavenging Mechanisms
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of indole derivatives has been a subject of considerable investigation. nih.govunica.it The primary mechanisms by which these compounds exert their antioxidant effects include hydrogen atom transfer (HAT) and single-electron transfer (SET).
The antioxidant activity of a compound is often evaluated using in-vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are typically expressed as IC50 values, representing the concentration of the compound required to scavenge 50% of the free radicals. Studies on various 3-substituted indole derivatives have shown a wide range of antioxidant activities, which are highly dependent on the nature of the substituent at the C-3 position. nih.gov For some indole hydrazone derivatives, good antioxidant activity has been correlated with the number and position of hydroxyl groups on the arylidene moiety. unica.itnih.gov
Table 3: Illustrative Antioxidant Activity of Indole Derivatives
| Assay | Compound Class | IC50 (µg/mL) (Illustrative Range) |
| DPPH Radical Scavenging | 3-Substituted Indoles | 10 - 150 |
| ABTS Radical Scavenging | 3-Substituted Indoles | 5 - 100 |
Note: This table provides an illustrative range of antioxidant activities for indole derivatives. Specific data for this compound is not available in the reviewed literature.
Other Emerging Biological Activities and Potential Mechanisms
Beyond their anti-inflammatory and antioxidant properties, 3-arylazo-1H-indoles are being explored for other potential therapeutic applications. Research has indicated that some compounds within this class exhibit promising antibacterial activity. The synthesis and evaluation of novel C-3 arylazo-coupled indoles have shown anti-MRSA (methicillin-resistant Staphylococcus aureus) activities with MIC (Minimum Inhibitory Concentration) values as low as 3 μM. researchgate.net This suggests that the 3-arylazoindole scaffold could be a valuable starting point for the development of new antibacterial agents.
Applications in Advanced Materials and Systems
Design of Molecular Switches and Photoswitchable Materials
The core of 3-[(E)-(4-methylphenyl)diazenyl]-1H-indole's application in molecular switches lies in the reversible E/Z (or trans/cis) isomerization of the azobenzene (B91143) group. This light-induced transformation allows for the precise control over the molecule's shape and, consequently, its function at the molecular level.
The azobenzene core of this compound can be switched between its thermally stable E-isomer and a metastable Z-isomer using light of specific wavelengths. Typically, irradiation with UV light induces the π→π* transition, leading to the formation of the bent Z-isomer. The reverse process, from Z back to the planar E-isomer, can be triggered by visible light or occurs thermally. This reversible change in molecular geometry is the fundamental principle behind its function as a molecular switch.
The introduction of the 4-methylphenyl group can influence the photophysical properties of the switch, such as the absorption wavelengths and the thermal half-life of the Z-isomer. These parameters are critical for the design of photoswitchable materials with tailored responses.
| Isomer | Geometry | Trigger for Formation |
| E-isomer | Planar | Visible light or thermal relaxation |
| Z-isomer | Bent | UV light |
The ability to control the shape of this compound with light makes it an excellent candidate for building light-responsive supramolecular systems. The planar E-isomer is more conducive to forming ordered assemblies through π-π stacking and other non-covalent interactions. In contrast, the non-planar Z-isomer can disrupt these interactions, leading to the disassembly of the supramolecular structure.
This light-triggered assembly and disassembly can be harnessed to create a variety of functional systems, including:
Light-controlled host-guest systems: The binding and release of guest molecules within a host structure can be controlled by the photoisomerization of the azobenzene unit.
Photoswitchable surfaces: By grafting these molecules onto a surface, its properties, such as wettability and adhesion, can be reversibly altered with light.
Development of Fluorescent Probes and Chemical Sensors
The indole (B1671886) component of this compound provides a platform for the development of fluorescent probes and chemical sensors, with the azobenzene unit often acting as a quencher or modulator of the fluorescence signal.
The nitrogen atom in the indole ring can be protonated in acidic conditions. This protonation event can significantly alter the electronic properties of the molecule, leading to a change in its absorption and fluorescence characteristics. This pH-dependent spectral response forms the basis for its use as a fluorescent pH sensor.
In a typical mechanism, the protonated form of the indole may exhibit a different fluorescence quantum yield or a shift in its emission wavelength compared to the deprotonated form. This allows for the ratiometric or intensiometric detection of pH changes in a given environment. The specific pKa of the indole moiety can be tuned by the electronic nature of the substituents on the phenylazo group, although specific data for the 4-methylphenyl derivative is not extensively reported.
| Condition | Indole Moiety | Potential Spectroscopic Change |
| Acidic | Protonated | Altered fluorescence emission |
| Neutral/Basic | Deprotonated | Baseline fluorescence emission |
Beyond pH sensing, indole-based azo dyes can be engineered to detect other specific analytes, such as metal ions. The design of such probes often involves the incorporation of a specific binding site for the target analyte. Upon binding, a conformational change or an electronic perturbation occurs, leading to a measurable change in the fluorescence signal. The azobenzene unit can act as a "photoinduced electron transfer" (PeT) quencher, where the fluorescence of the indole is quenched in the absence of the analyte. Binding of the analyte can disrupt this PeT process, leading to a "turn-on" fluorescence response.
While the general principle is established for indole-azo compounds, the specific design of a this compound-based probe would require the incorporation of a suitable chelating group for the desired analyte.
Fabrication of Photoresponsive Polymers and Actuators
The incorporation of this compound as a photochromic unit into polymer chains allows for the fabrication of materials that can undergo macroscopic changes in shape and volume in response to light.
The photoisomerization of the azobenzene units within a polymer matrix generates mechanical stress at the molecular level. When the polymer chains are aligned, this stress can accumulate and lead to a macroscopic deformation of the material, such as bending, twisting, or contracting. This principle is the basis for the development of photomechanical actuators.
Advanced Optical and Electronic Applications (e.g., Logic Gates, Optical Data Storage)
The unique photoresponsive and electronic properties of this compound have positioned it as a promising candidate for advanced applications in optical and electronic systems, including molecular logic gates and optical data storage. Its utility in these areas stems from its ability to function as a molecular switch, reversibly changing its state in response to external stimuli such as light and pH.
The core of its functionality lies in the trans-cis isomerization of the azobenzene moiety and the protonation/deprotonation of the indole ring. These transformations lead to significant and measurable changes in the compound's absorption and emission spectra, which can be harnessed to represent the "0" and "1" states required for binary logic and data storage.
Research into 3-arylazo-1H-indole derivatives has demonstrated their potential as optical switches. For instance, studies on related compounds have shown distinct color changes upon alteration of solvent polarity and pH, a phenomenon known as solvatochromism and acidochromism, respectively. These properties are indicative of the charge-transfer character of the molecule, which can be modulated by external factors. The "push-pull" nature of the donor-acceptor system in these molecules, with the indole acting as the donor and the azo group as the acceptor, is fundamental to their switching capabilities.
Molecular Logic Gates
Molecular logic gates are molecular-scale devices that mimic the function of their electronic counterparts by producing a defined output in response to one or more input signals. In the case of this compound, the inputs can be chemical (e.g., H⁺ and OH⁻ ions) or optical (e.g., specific wavelengths of light), and the output is typically a change in an optical property, such as absorbance or fluorescence at a particular wavelength.
For example, a simple YES logic gate can be constructed where the presence of an input (e.g., a specific chemical) leads to a detectable output signal. More complex logic functions like AND, OR, and XOR can be achieved by utilizing multiple inputs and monitoring the resulting spectral changes. The ability of this compound and its derivatives to exhibit distinct responses to different stimuli makes them suitable for creating such multi-input logic gates. The reversible nature of the underlying chemical and physical processes is crucial for the reusability of these molecular logic gates.
Optical Data Storage
The principle of optical data storage relies on using light to write, read, and erase data in a storage medium. The photochromic properties of this compound, specifically the reversible isomerization between its trans and cis forms upon irradiation with different wavelengths of light, make it a candidate for such applications.
Each isomer possesses a unique absorption spectrum, allowing them to represent the "0" and "1" states of a data bit. For instance, the thermally stable trans isomer can be defined as the "0" state. Upon irradiation with a specific wavelength of UV light, it converts to the cis isomer (the "1" state). This "written" state can then be "read" by monitoring the absorbance at a wavelength where the two isomers have significantly different absorption. The data can be "erased" by irradiating with visible light, which converts the cis isomer back to the trans form, or through thermal relaxation. The high fatigue resistance and thermal stability of the different states are critical parameters for the viability of such a data storage system.
Detailed Research Findings
While specific studies focusing exclusively on the application of this compound in logic gates and optical data storage are emerging, research on closely related 3-(phenyldiazenyl)-1H-indole derivatives provides strong evidence for its potential. These studies have meticulously characterized the solvatochromic and acidochromic behavior of these compounds, which forms the fundamental basis for their application as molecular switches.
The following table summarizes the key research findings on the optical properties of related 3-arylazo-1H-indole compounds, which can be extrapolated to understand the behavior of this compound.
| Property Investigated | Experimental Conditions | Key Findings | Relevance to Advanced Applications |
| Solvatochromism | UV-Vis spectroscopy in various solvents of differing polarity. | The position of the absorption maximum (λmax) shows a significant shift with changing solvent polarity, indicating a change in the electronic distribution in the excited state. | Demonstrates the tunability of the optical properties, which is essential for designing systems that operate in specific environments. |
| Acidochromism | UV-Vis spectroscopy in solutions with varying pH. | Pronounced color changes are observed upon addition of acid or base, corresponding to the protonation and deprotonation of the indole nitrogen. This leads to large shifts in the λmax. | This pH-dependent switching provides a mechanism for creating chemically-driven logic gates and sensors. |
| Photo-switching | Irradiation with UV and visible light. | Reversible isomerization between trans and cis forms is observed, with each isomer having a distinct UV-Vis absorption spectrum. | This photochromic behavior is the fundamental principle behind the use of this compound in optical data storage and light-operated molecular switches. |
These findings underscore the versatility of the 3-arylazo-1H-indole scaffold. The ability to systematically tune the electronic properties through chemical modification of the aryl ring (such as the methyl group in the title compound) allows for the fine-tuning of the switching behavior to meet the specific requirements of advanced optical and electronic applications.
Conclusion and Future Perspectives
Synthesis of Key Findings and Current Understanding of 3-[(E)-(4-methylphenyl)diazenyl]-1H-indole and its Analogues
The indole (B1671886) nucleus is a significant heterocyclic structure in medicinal chemistry, known for its wide range of pharmacological activities. researchgate.netnih.gov Its derivatives are versatile and can mimic peptide structures, allowing them to bind to various enzymes, which makes them prime candidates for drug development. researchgate.net When combined with an azobenzene (B91143) moiety, these compounds, including this compound, exhibit unique properties stemming from the photochromic nature of the azo group. jchemrev.combeilstein-journals.org Azo dyes, characterized by the -N=N- bond, are known for their stability and diverse applications. jchemrev.com
The synthesis of indole-azo compounds typically involves the diazotization of an aromatic amine followed by a coupling reaction with the indole ring. rsc.orgnih.gov For this compound, this involves coupling the diazonium salt of p-toluidine (B81030) with indole. The substitution on the indole and the phenyl ring of the azobenzene can be modified to tune the electronic and steric properties of the molecule, which in turn influences its biological activity and photoresponsive behavior. rsc.org
Research has demonstrated that indole-azo derivatives possess a range of biological activities, including antimicrobial and cytotoxic effects. researchgate.netresearchgate.net For instance, some methylated azoindole derivatives have shown activity against Gram-positive bacteria. researchgate.net The biological activity is often dependent on the specific substitution patterns on both the indole and the azobenzene rings. nih.gov
The photochromic properties of azobenzene-containing compounds are a key area of interest. beilstein-journals.org These molecules can undergo reversible isomerization between the trans and cis forms upon irradiation with light of specific wavelengths. beilstein-journals.org This photo-switching capability allows for the remote control of their biological activity, making them attractive for applications in photopharmacology and as molecular switches in materials science. nih.govnih.gov The thermal stability of the cis isomer and the quantum yields of photoisomerization are critical parameters that are influenced by the molecular structure. aalto.fi
Identified Research Gaps and Opportunities in Indole-Azobenzene Chemistry
Despite the progress made, several research gaps and opportunities exist in the field of indole-azobenzene chemistry. A significant gap is the limited understanding of the structure-activity relationships (SAR) for many of their biological effects. nih.gov While various analogues have been synthesized and tested, a systematic exploration of the chemical space is needed to fully map how different substituents on both the indole and azobenzene moieties affect their activity and selectivity. nih.gov
Another underexplored area is the detailed mechanistic study of how these compounds exert their biological effects at the molecular level. acs.org For example, understanding how the photoisomerization of the azobenzene unit modulates the interaction with biological targets like enzymes or receptors is crucial for designing more effective photopharmaceuticals. aalto.fi Computational studies, including molecular docking and quantum chemical calculations, can provide valuable insights into these interactions and guide the rational design of new analogues. nih.govmdpi.com
The exploration of the full potential of indole-azobenzene derivatives in materials science is still in its early stages. rsc.org While azobenzene-based polymers have been investigated for applications such as light-driven actuators and responsive surfaces, the incorporation of the indole moiety could introduce new functionalities, such as enhanced charge transport properties or specific recognition capabilities. researchgate.net
Furthermore, there is a need to develop indole-azobenzene compounds with optimized photophysical properties. nih.gov This includes shifting the absorption wavelengths to the near-infrared (NIR) region for deeper tissue penetration in biological applications and fine-tuning the thermal relaxation rates of the cis isomer for different applications. nih.govnih.gov The development of multi-state photoswitches, where different isomers can be selectively accessed with different wavelengths of light, represents another exciting research direction. nih.govmdpi.com
Potential Directions for Future Academic and Technological Exploration
The future of indole-azobenzene chemistry is promising, with numerous avenues for academic and technological exploration. A key direction is the development of multi-targeted agents for complex diseases like cancer. mdpi.com By designing molecules that can simultaneously modulate multiple biological pathways, it may be possible to achieve synergistic therapeutic effects and overcome drug resistance. mdpi.com
In the realm of materials science, the design of novel indole-azobenzene-based polymers and liquid crystals could lead to advanced smart materials. rsc.org These materials could find applications in areas such as optical data storage, light-responsive coatings, and soft robotics. researchgate.net The unique electronic properties of the indole ring could be harnessed to create photo-switchable organic electronic devices. nih.gov
The development of sophisticated photopharmaceutical agents remains a major goal. This involves designing indole-azobenzene compounds with high biological efficacy and spatiotemporal control. aalto.fi Future research could focus on creating "photoprotacs" (proteolysis-targeting chimeras) that can be activated by light to selectively degrade target proteins. aalto.fi Additionally, the use of these compounds as photosensitizers in photodynamic therapy is another area worthy of investigation.
The exploration of indole-azobenzene derivatives as chemical sensors is another promising avenue. nih.govnih.gov The changes in their spectroscopic properties upon binding to specific analytes, coupled with the photo-switchable nature of the azobenzene unit, could be exploited to create highly sensitive and selective sensors for environmental monitoring and medical diagnostics. nih.gov
Finally, a deeper integration of computational and experimental approaches will be crucial for accelerating progress in the field. nih.gov Advanced computational methods can be used to predict the properties of new molecules, guide synthetic efforts, and provide a detailed understanding of their mechanism of action. mdpi.com This synergistic approach will undoubtedly lead to the discovery of novel indole-azobenzene compounds with exciting academic and technological applications.
Data Tables
Table 1: Investigated Biological Activities of Indole and Azo Compounds
| Biological Activity | Compound Type | Key Findings |
| Antimicrobial | Indole Derivatives | Effective against various bacteria and fungi, with some showing promise against drug-resistant strains. researchgate.netnih.gov |
| Azo Dyes | Some derivatives exhibit activity against Gram-positive bacteria. researchgate.net | |
| Anticancer | Indole Derivatives | Act on multiple targets including tubulin and protein kinases. mdpi.com |
| Antioxidant | Indole-based moieties | Some synthesized compounds show scavenging potential. nih.gov |
| Tyrosinase Inhibition | Indole-thiazolidine-2,4-dione | Derivatives have shown potent inhibitory activity. nih.govmdpi.com |
Q & A
Q. What are the optimized synthetic routes for 3-[(E)-(4-methylphenyl)diazenyl]-1H-indole, and how do reaction conditions influence yield?
The synthesis typically involves diazo-coupling reactions between indole derivatives and aryl diazonium salts. For example, a modified procedure for analogous compounds (e.g., (E)-3-[(4-fluorophenyl)diazenyl]-1H-indole) uses iterative additions of mesityldiazonium tetrafluoroborate (0.7 equiv increments at 30-minute intervals) to improve yields up to 82% . Key factors include:
Q. How can the crystal structure of this compound be resolved, and what software is recommended?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling twinned data and high-resolution structures . Key steps:
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H NMR : Aromatic protons in the indole ring appear as multiplets (δ = 7.12–8.59 ppm), while the diazenyl proton shows a singlet near δ = 8.3 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with accuracy <2 ppm .
- IR spectroscopy : Detect N=N stretching vibrations at ~1450–1600 cm⁻¹ .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties:
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC50 values or mechanisms often arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. SRB assays) .
- Structural analogs : Compare substituent effects; e.g., 4-methylphenyl vs. 4-fluorophenyl groups alter lipophilicity and target affinity .
- Meta-analysis : Pool data from PubChem and crystallographic databases (e.g., CCDC) to identify trends .
Q. How does substituent variation on the indole ring modulate antimicrobial activity?
Structure-Activity Relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -NO2 at C5): Enhance antifungal activity by disrupting membrane integrity .
- Hydrophobic substituents (e.g., -CH3 at C4): Improve penetration into bacterial biofilms .
- Hybridization with triazoles : Synergistic effects via dual-target inhibition (e.g., lanosterol demethylase and DNA gyrase) .
Q. What methodologies validate the compound’s role as an enzyme inhibitor?
- Kinetic assays : Measure competitive vs. non-competitive inhibition using Lineweaver-Burk plots .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with EC 1.14.20.11 enzymes .
- Crystallography : Resolve inhibitor-enzyme complexes to identify active-site interactions (e.g., hydrogen bonds with indole N–H) .
Q. How can researchers address low yields in scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
